

N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(4-Methoxyphenyl)-3-oxobutanamide*

Cat. No.: *B109748*

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Methoxyphenyl)-3-oxobutanamide** (CAS 5437-98-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(4-Methoxyphenyl)-3-oxobutanamide**, a significant fine chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis protocols, analytical characterization, and key applications of this compound, grounding all claims in authoritative data.

Chemical Identity and Nomenclature

N-(4-Methoxyphenyl)-3-oxobutanamide is an organic compound identified by the CAS Registry Number 5437-98-9.^[1] It belongs to the class of acetoacetanilides, characterized by an acetoacetyl group linked to an aniline derivative via an amide bond. Understanding its various identifiers is critical for accurate database searches and regulatory compliance.

It is commonly known by several synonyms, including:

- p-Acetoacetanilide^[1]
- 4'-Methoxyacetoacetanilide^[1]
- Acetoacet-p-aniside^[2]

- N-(4-Methoxyphenyl)acetoacetamide[1]

Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Registry Number	5437-98-9	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1][3]
Molecular Weight	207.23 g/mol	[1][3]
IUPAC Name	N-(4-methoxyphenyl)-3-oxobutanamide	[2]
Canonical SMILES	CC(=O)CC(=O)NC1=CC=C(C=C1)OC	[1][2]
InChI	InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15)2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)	[1][2]

| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N | [1][2] |

Caption: 2D Structure of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application suitability. **N-(4-Methoxyphenyl)-3-oxobutanamide** is a stable solid under standard conditions.

Table 2: Physicochemical Data

Property	Value	Notes	Source
Physical Form	White crystalline powder	Appears as a solid at room temperature.	[3][4]
Melting Point	112-118 °C	A critical indicator of purity.	[1][3][5]
Density	~1.18 g/cm ³		[3]
Solubility	Soluble in water; Slightly soluble in chloroform and methanol; Good solubility in ethanol and acetone.	The amide and methoxy groups enhance polarity and hydrogen bonding potential.	[3][4]
Storage	Store in a sealed container in a dry, cool, room-temperature environment.	Stable under recommended conditions.	[3][6][7]
Purity	Commercially available at ≥95% to >99%	High purity is crucial for its primary applications.	[3][6][8]
Topological Polar Surface Area (TPSA)	55.4 Å ²	Calculated value, relevant for predicting transport properties.	[9]

| logP (Octanol-Water Partition Coefficient) | 1.43 - 1.58 | Multiple calculated values available. | [9] |

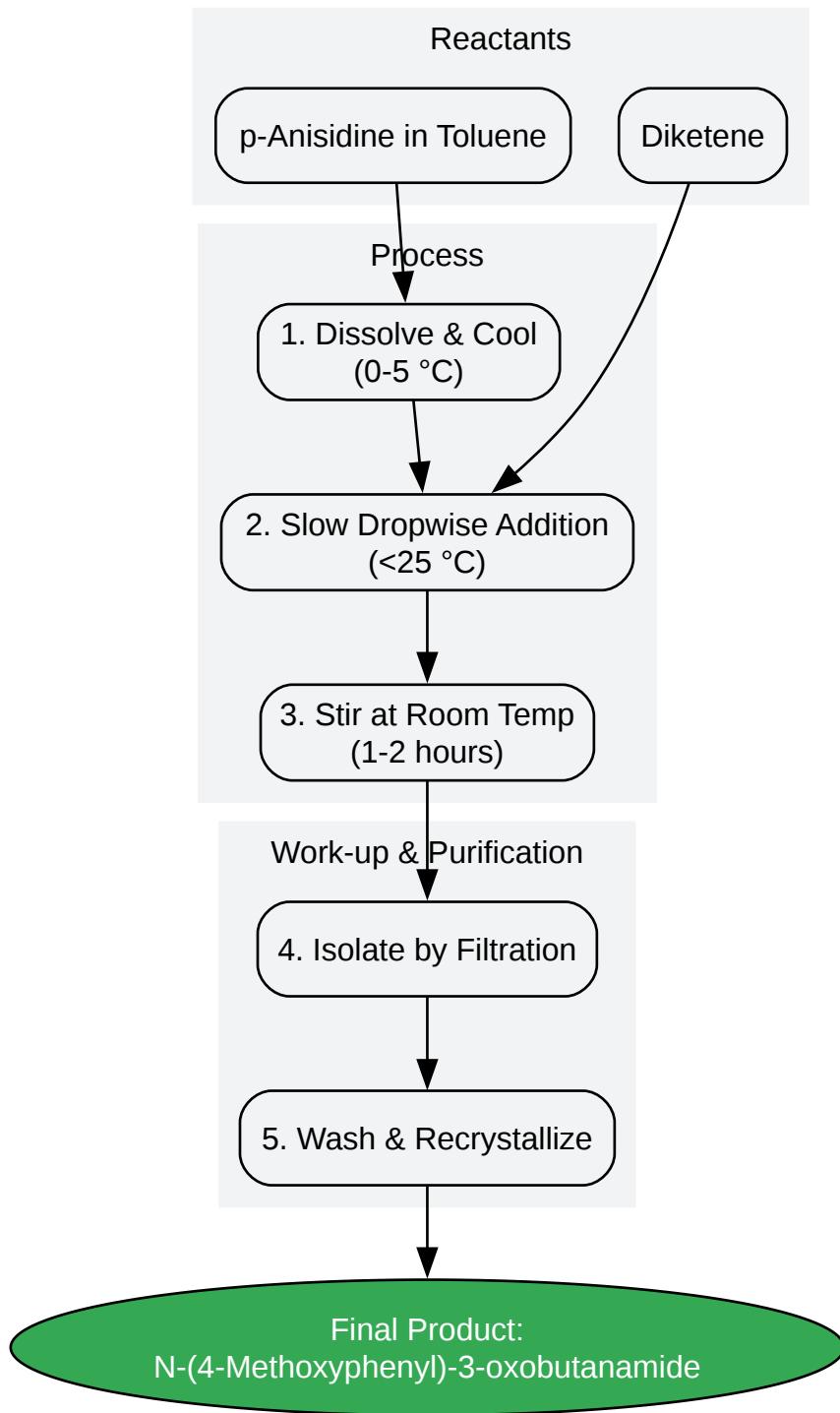
Synthesis and Manufacturing

The most common and efficient synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide** involves the acetoacetylation of p-anisidine (4-methoxyaniline). This can be achieved using reagents

like diketene or by condensation with ethyl acetoacetate. The diketene route is often preferred for its mild reaction conditions.[\[10\]](#)

Experimental Protocol: Acetoacetylation using Diketene

This protocol describes a laboratory-scale synthesis. The rationale for cooling the initial reaction is to control the exothermic nucleophilic attack of the aniline's amino group on the highly reactive diketene, preventing side reactions and ensuring a higher yield of the desired product.


Materials:

- p-Anisidine (4-methoxyaniline)
- Diketene
- Toluene (or another suitable inert solvent)
- Round-bottom flask with magnetic stirrer and dropping funnel
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in toluene.
- Cooling: Cool the solution to 0-5 °C using an ice bath to moderate the reaction rate.
- Diketene Addition: Slowly add diketene (1.0-1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. It is critical to maintain the temperature below 25 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up: The resulting solid product can be isolated by filtration.
- Purification: The crude product is washed with a cold solvent (e.g., water or a non-polar organic solvent) to remove unreacted starting materials and byproducts. Further purification

can be achieved by recrystallization, typically from an ethanol/water mixture.

[Click to download full resolution via product page](#)

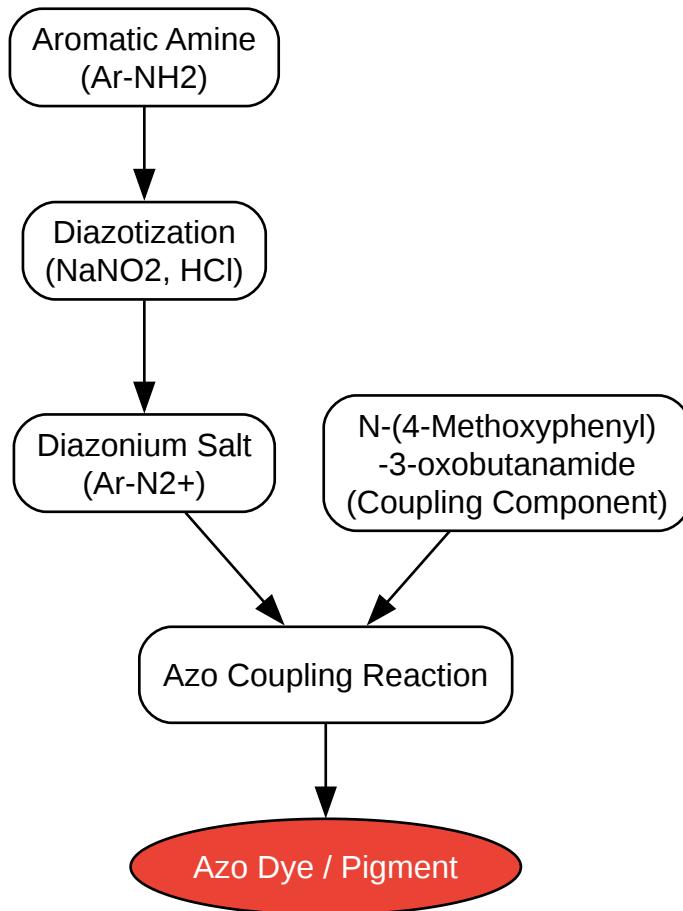
Caption: Workflow for the synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Standard techniques include NMR, IR, and Mass Spectrometry.

Spectroscopic Data (Predicted & Reported)

- ^1H NMR: Expected signals would include a singlet for the acetyl methyl group (CH_3), a singlet for the methylene group (CH_2), aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (OCH_3), and a broad singlet for the amide proton (NH).
- ^{13}C NMR: Signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons are expected.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching (for both ketone and amide), and C-O stretching from the methoxy group and aromatic ether linkage.[2]
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ would be observed at m/z 207.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][11]


Core Applications and Industrial Significance

The primary and most significant application of **N-(4-Methoxyphenyl)-3-oxobutanamide** is as a key intermediate in the synthesis of azo dyes and pigments.[3][8][12]

Its chemical structure contains an active methylene group within the acetoacetyl moiety. This group is readily susceptible to coupling reactions with diazotized aromatic amines (diazonium salts). This reaction is the cornerstone of azo chemistry, forming the characteristic $-\text{N}=\text{N}-$ azo chromophore. The specific properties of the final dye, particularly its color, are determined by the aromatic rings of both the diazonium salt and the coupling component. This compound is instrumental in producing a range of yellow and orange hues for industries such as:[3][8]

- Textiles
- Printing Inks
- Paints and Coatings

- Plastics

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in Azo Dye synthesis.

Biological Context and Toxicological Profile

While its primary use is industrial, related structures have appeared in biological contexts, making its properties relevant to drug development professionals. A structurally similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of the analgesic-antipyretic drug buketin.^[13] This suggests that the N-phenyl-3-oxobutanamide scaffold can be involved in metabolic pathways, a crucial consideration in toxicology and drug design.

Safety and Hazard Information

Based on aggregated GHS data, **N-(4-Methoxyphenyl)-3-oxobutanamide** is considered hazardous.[\[9\]](#)[\[14\]](#) Researchers and handlers must consult the full Safety Data Sheet (SDS) before use.[\[15\]](#)

Table 3: GHS Hazard Summary

Hazard Code	Description	Precautionary	
		Statement Examples	Source
H302	Harmful if swallowed	P264, P270, P301+P317	[2]
H315	Causes skin irritation	P280, P302+P352	[9] [14]
H319	Causes serious eye irritation	P305+P351+P338	[9] [14]

| H335 | May cause respiratory irritation | P261, IF INHALED: Remove to fresh air [\[9\]](#)[\[14\]](#) |

Handling Recommendations:

- Use in a well-ventilated area or with local exhaust ventilation.[\[15\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[16\]](#)
- Avoid breathing dust.[\[15\]](#)
- Wash hands thoroughly after handling.[\[15\]](#)

References

- Acetoacet-p-Anisilide: Properties, Uses, and Sourcing in the Chemical Industry. Google Cloud.
- 4-Methoxyacetacetanilide - Solubility of Things. Solubility of Things.
- **N-(4-Methoxyphenyl)-3-oxobutanamide** - CAS Common Chemistry. CAS.
- **N-(4-Methoxyphenyl)-3-oxobutanamide** | 5437-98-9 - Sigma-Aldrich. Sigma-Aldrich.
- **N-(4-methoxyphenyl)-3-oxobutanamide** - 5437-98-9. ECHEMI.

- Product D
- Buying Acetoacet-p-Anisidide: Ensuring Purity for Dye and Pigment Synthesis. Google Cloud.
- 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576 - PubChem. PubChem, NIH.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Acetoacet-P-Anisidine - ChemNet. ChemNet.
- 5437-98-9 | **N-(4-Methoxyphenyl)-3-oxobutanamide**. Ambeed.com.
- N-(4-Methoxyphenyl)acetamide(51-66-1) - ChemicalBook. ChemicalBook.
- N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH.
- SAFETY DATA SHEET - BLD Pharmatech.
- **N-(4-methoxyphenyl)-3-oxobutanamide** (C11H13NO3) - PubChemLite. PubChemLite.
- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols - Benchchem. BenchChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. N-(4-Methoxyphenyl)-3-oxobutanamide | 5437-98-9 [sigmaaldrich.com]
- 7. biocrick.com [biocrick.com]
- 8. nbino.com [nbino.com]
- 9. 5437-98-9 | N-(4-Methoxyphenyl)-3-oxobutanamide | Tafenoquine Related | Ambeed.com [ambeed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 12. Acetoacet-P-Anisidine 5437-98-9, China Acetoacet-P-Anisidine 5437-98-9 Manufacturers, China Acetoacet-P-Anisidine 5437-98-9 Suppliers - Haihua Chemical [chemnet.com]
- 13. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. fishersci.com [fishersci.com]
- 16. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-cas-number-5437-98-9-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com